molecular formula C15H17N3O3S B11276472 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)butyramide

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)butyramide

Cat. No.: B11276472
M. Wt: 319.4 g/mol
InChI Key: KKAMBBJBOPQJNH-UHFFFAOYSA-N
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Description

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)butyramide is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)butyramide typically involves the reaction of 6-(methylsulfonyl)pyridazine with 4-aminophenylbutyramide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)butyramide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)butyramide can be compared with other pyridazine derivatives such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide.

    Norflurazon: Another herbicide.

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]butanamide

InChI

InChI=1S/C15H17N3O3S/c1-3-4-14(19)16-12-7-5-11(6-8-12)13-9-10-15(18-17-13)22(2,20)21/h5-10H,3-4H2,1-2H3,(H,16,19)

InChI Key

KKAMBBJBOPQJNH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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